1,3,4-thiadiazole-2-thiol
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Overview
Description
1,3,4-Thiadiazole-2-thiol is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-thiol can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3,4-Thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Sulfides.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
1,3,4-Thiadiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the growth of microorganisms by interfering with essential enzymes and cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar structural features but lacking the thiol group.
1,3,4-Oxadiazole: A related heterocyclic compound with an oxygen atom replacing the sulfur atom in the ring.
1,2,4-Triazole: Another heterocyclic compound with three nitrogen atoms in the ring.
Uniqueness: 1,3,4-Thiadiazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3,4-thiadiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAMDELLBBZOOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C(S1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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